

DL-beta-Phenylalanine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *DL-beta-Phenylalanine*

Cat. No.: *B167947*

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This technical guide provides an in-depth overview of **DL-beta-Phenylalanine**, a non-proteinogenic amino acid. The document details its chemical properties, synthesis methodologies, and significant biological activities, with a focus on its impact on metabolic signaling pathways.

Core Chemical and Physical Properties

DL-beta-Phenylalanine, a racemic mixture of D- and L-beta-phenylalanine, is a derivative of the essential amino acid L-phenylalanine. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	614-19-7	[1]
Molecular Weight	165.19 g/mol	[1]
Molecular Formula	C ₉ H ₁₁ NO ₂	[2]
Synonyms	3-Amino-3-phenylpropanoic acid, beta-Phenyl-beta-alanine	[2]
Appearance	White to off-white powder	
Melting Point	222 °C (decomposes)	[1]
Solubility	Soluble in water	

Synthesis of DL-beta-Phenylalanine: Experimental Protocol

The synthesis of beta-amino acids, including **DL-beta-Phenylalanine**, can be achieved through various methods. A common approach is the Rodionow-Johnson reaction, which involves the condensation of an aldehyde with malonic acid and ammonia. Below is a generalized experimental protocol for the synthesis of N-acetyl-beta-phenylalanine, a derivative that can be readily hydrolyzed to **DL-beta-Phenylalanine**.

Reaction: Phenylacetaldehyde + Acetamide + Synthesis Gas (CO/H₂) → N-acetyl-beta-phenylalanine

Materials:

- Phenylacetaldehyde
- Acetamide
- Synthesis Gas (CO/H₂ mixture, e.g., 3:1 ratio)
- Catalyst: Dicobalt octacarbonyl (Co₂(CO)₈)

- Co-catalyst (optional but recommended): Hydridocarbonyltris(triphenylphosphine)rhodium(I) ($\text{HRh}(\text{CO})(\text{PPh}_3)_3$)
- Inert Solvent (e.g., Ethyl acetate, Methyl acetate, p-dioxane)
- High-pressure reactor

Procedure:

- Reactor Setup: Charge the high-pressure reactor with phenylacetaldehyde, acetamide, the inert solvent, dicobalt octacarbonyl, and the rhodium co-catalyst (if used).
- Pressurization: Seal the reactor and purge with the synthesis gas mixture. Pressurize the reactor to the desired operating pressure (e.g., 800 to 2300 psi).
- Heating and Reaction: Heat the reactor to the reaction temperature (e.g., 80°C to 120°C) with constant stirring. Maintain these conditions for a set duration (e.g., 4 hours).
- Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess gas.
- Product Isolation and Analysis: The resulting product solution can be analyzed by techniques such as ^1H -NMR to determine the yield of N-acetyl-beta-phenylalanine.
- Hydrolysis (to obtain **DL-beta-Phenylalanine**): The N-acetyl-beta-phenylalanine can be subsequently hydrolyzed under acidic or basic conditions to yield **DL-beta-Phenylalanine**.

This protocol is a general guideline, and specific parameters such as catalyst loading, solvent volume, pressure, and temperature may need to be optimized for maximum yield and purity.[3]

Biological Activity and Signaling Pathways

Phenylalanine isomers play diverse roles in biological systems. L-phenylalanine is a precursor for the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine.[4] DL-phenylalanine has been investigated for its potential analgesic and antidepressant activities.[4]

A significant area of research is the impact of phenylalanine on metabolic regulation. Elevated levels of phenylalanine have been shown to impair insulin signaling, a key pathway in glucose

homeostasis.

Phenylalanine's Impact on Insulin Signaling

Recent studies have elucidated a mechanism by which phenylalanine can lead to insulin resistance. The enzyme phenylalanyl-tRNA synthetase (FARS) can covalently attach phenylalanine to specific lysine residues (K1057/1079) on the beta subunit of the insulin receptor (IR β).^[5] This "phenylalanylation" inactivates the receptor, preventing the downstream signaling cascade that is necessary for glucose uptake by cells.^[5] This impairment of insulin signaling can contribute to the development of hyperglycemia and symptoms associated with type 2 diabetes.^[5]

Phenylalanine-mediated inhibition of insulin signaling.

Interaction with the Calcium-Sensing Receptor (CaSR)

L-phenylalanine is a potent activator of the Calcium-Sensing Receptor (CaSR), which is expressed in the gastrointestinal tract.^[6] Activation of CaSR by L-phenylalanine can stimulate the release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in satiety and glucose homeostasis.^[6] This suggests a role for phenylalanine in the regulation of food intake and energy balance.

Conclusion

DL-beta-Phenylalanine and its individual stereoisomers are compounds of significant interest in chemical synthesis and biomedical research. While its synthesis is well-established, ongoing research continues to unveil its complex roles in metabolic signaling and regulation. A deeper understanding of how phenylalanine interacts with cellular pathways, such as insulin signaling and gut hormone release, may open new avenues for therapeutic interventions in metabolic disorders.

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- To cite this document: BenchChem. [DL-beta-Phenylalanine: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167947#dl-beta-phenylalanine-cas-number-and-molecular-weight]

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